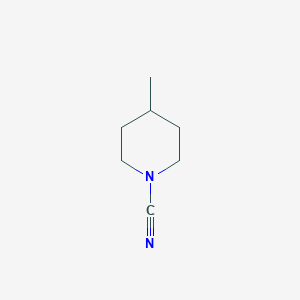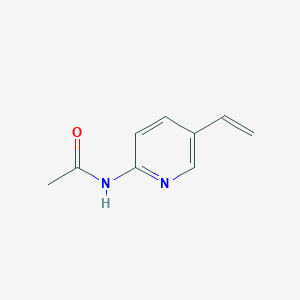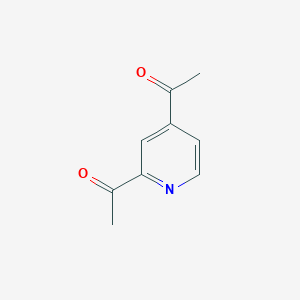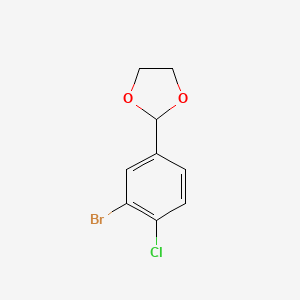
2-Cyclopropylpyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyridine is represented by the InChI Code: 1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 . This indicates that the molecule consists of a pyridine ring with a cyclopropyl group attached to it.Chemical Reactions Analysis
2-Cyclopropylpyridine can participate in a variety of chemical reactions. For example, the pyridine ring in 2-cyclopropylpyridine can undergo nucleophilic substitution reactions at the C2 or C4 positions when reacted with appropriate nucleophiles . Reduction reactions can reduce the pyridine ring or other functional groups present in 2-cyclopropylpyridine using reducing agents .Physical And Chemical Properties Analysis
2-Cyclopropylpyridine is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Cyclopropylpyridine” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s a key component in the synthesis of a variety of chemical compounds.
Sandmeyer Reaction
The compound has been used in the Sandmeyer reaction, a process used to synthesize aryl halides from aryl diazonium salts . The reactions of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides in various organic solvents were investigated . Optimal reaction conditions for the Sandmeyer reaction were developed and successfully applied .
Suzuki Coupling
Aminocyclopropylpyridines were synthesized in high yields from the corresponding aminobromopyridines under standard Suzuki coupling conditions . This is a significant application in the field of organic chemistry, where it is used to form carbon-carbon bonds.
Reaction with Acetic Anhydride
There is evidence for an ionic mechanism for the reaction of 2-Cyclopropylpyridine N-Oxide with Acetic Anhydride . This suggests that “2-Cyclopropylpyridine” can be used in research studying ionic reactions.
Safety and Hazards
The safety information for 2-Cyclopropylpyridine includes the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Mode of Action
Pyridine derivatives, such as dihydropyridines, are known to bind to and block voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels . This interaction leads to a decrease in blood vessel contraction, leading to vasodilation . It’s possible that 2-Cyclopropylpyridine may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
The compound’s potential interaction with calcium channels could affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression
Result of Action
Given the potential interaction with calcium channels, it’s possible that the compound could affect cellular processes such as muscle contraction and neurotransmitter release . .
Eigenschaften
IUPAC Name |
2-cyclopropylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYUUVUQGJUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514682 | |
| Record name | 2-Cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyridine | |
CAS RN |
20797-87-9 | |
| Record name | 2-Cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-cyclopropylpyridine?
A: 2-Cyclopropylpyridine is an organic compound with a molecular formula of C8H9N []. The structure consists of a pyridine ring directly bonded to a cyclopropane ring at the second position. Further details on its molecular conformation can be found in research focusing on intramolecular forces within the molecule [].
Q2: Has 2-cyclopropylpyridine been used in any notable catalytic reactions?
A: Yes, recent research highlights the use of 2-cyclopropylpyridine in C–H borylation reactions []. Specifically, it acts as a directing group in the iridium-catalyzed borylation of cyclopropanes and cyclobutanes using bis(pinacolato)diboron []. The silica-SMAP–iridium catalyst system, in conjunction with 2-cyclopropylpyridine, showed superior activity compared to other ligand–iridium systems for this reaction [].
Q3: Is there any spectroscopic data available for 2-cyclopropylpyridine?
A: While the provided abstracts lack specific spectroscopic details, a publication exists focusing solely on the synthesis and spectrum of 2-cyclopropylpyridine []. This suggests the availability of comprehensive spectroscopic data, likely including NMR, IR, and potentially mass spectrometry data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)










![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)
